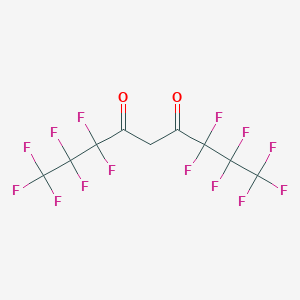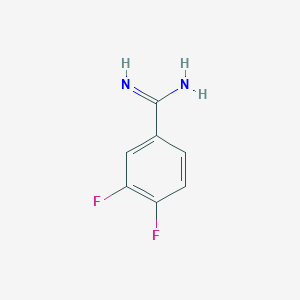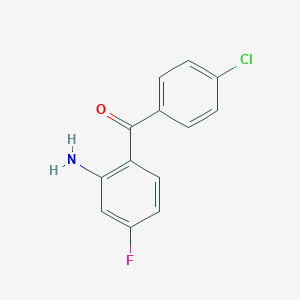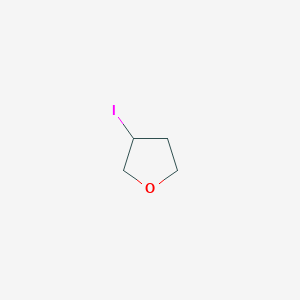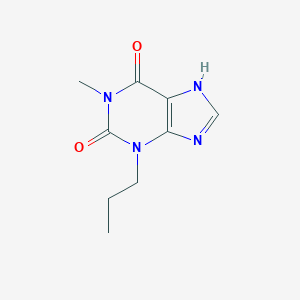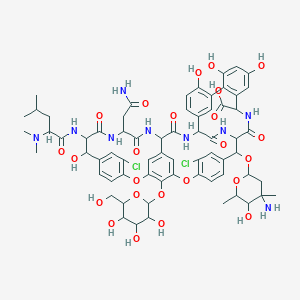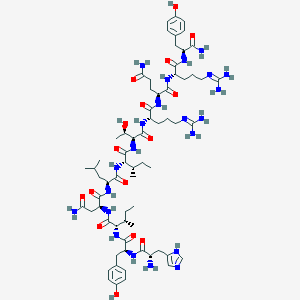![molecular formula C16H17NO5 B053306 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 112404-29-2](/img/structure/B53306.png)
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione, also known as DNO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DNO is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 327.34 g/mol.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in these processes. It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
In inflammatory disorders, 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In animal studies, 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been shown to have antioxidant properties and to protect against oxidative stress-induced damage. It has also been shown to reduce tumor growth and metastasis in various cancer models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione in lab experiments is its versatility. It can be easily synthesized and modified to yield derivatives with different properties. It is also relatively stable and can be stored for long periods of time.
One limitation of using 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
Future Directions
There are several future directions for research on 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione. One area of interest is the development of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione derivatives with improved properties for use in medicine and materials science. Another area of interest is the elucidation of the mechanism of action of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione, which could lead to the development of more targeted therapies for cancer and inflammatory disorders.
In addition, further research is needed to fully understand the biochemical and physiological effects of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione and its derivatives. This could lead to the identification of new therapeutic targets and the development of more effective treatments for a variety of diseases.
Synthesis Methods
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione is synthesized through a multistep process that involves the condensation of 4-nitrobenzaldehyde with cyclohexane-1,3-dione in the presence of an acid catalyst. The resulting product is then treated with methyl iodide to yield 5,5-dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been studied extensively in scientific research due to its potential applications in various fields. In the field of medicine, 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has been suggested as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
In addition to its medical applications, 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has also been studied in the field of materials science. It has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electrical conductivity.
properties
CAS RN |
112404-29-2 |
|---|---|
Product Name |
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5,5-dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H17NO5/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(6-4-10)17(21)22/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
IFOJKBXDKDBZHM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
synonyms |
5,5-DIMETHYL-2-(2-(4-NITROPHENYL)-2-OXOETHYL)CYCLOHEXANE-1,3-DIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



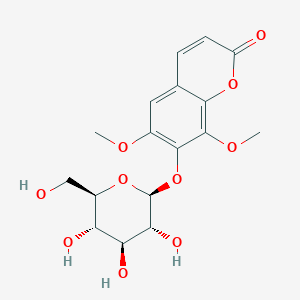

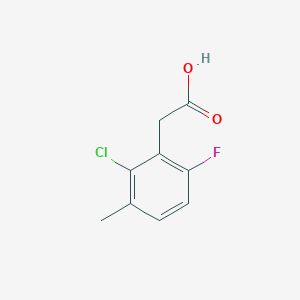
![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)
![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)
